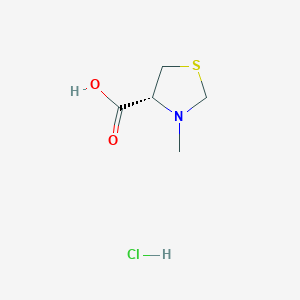

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is part of the thiazolidine derivatives, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Research has focused on the synthesis, behavior in solution, and potential applications of thiazolidine derivatives, including their roles as intermediates in the synthesis of more complex molecules. For instance, thiazolidine derivatives have been synthesized through reactions involving L-cysteine and carbonyl compounds, highlighting their potential as a delivery system for L-cysteine to cells, either enzymatically or non-enzymatically (Włodek et al., 1993). Additionally, studies on thiazolidine-4-carboxylic acids have explored their solubility, stability, and dissociation constants in aqueous solutions, providing insights into their chemical properties and potential pharmaceutical applications (Butvin et al., 2000).

Potential Pharmacological Applications

Thiazolidine derivatives, including (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, have shown promise in various pharmacological applications. One area of interest is their potential to act as prodrugs of L-cysteine, offering protective effects against hepatotoxicity in mice induced by acetaminophen, suggesting a mechanism for delivering sulfhydryl amino acids in vivo (Nagasawa et al., 1984). Furthermore, research into thiazolidine-4-carboxylic acid and its derivatives has explored their use in geriatric medicine, indicating potential anti-aging effects and applications in treating liver diseases (Weber et al., 1982).

Structural and Mechanistic Insights

Investigations into the structure, synthesis, and reactivity of thiazolidine derivatives provide foundational knowledge for their application in scientific research. Studies have detailed the synthesis of thiazolidine-based compounds through various methods, including solid-phase synthesis, highlighting the efficiency and versatility of these approaches (Patek et al., 1995). Additionally, crystal structure analysis and population studies of thiazolidine-4-carboxylic acid derivatives offer insights into their molecular configurations and electron distributions, which are crucial for understanding their chemical behavior and potential interactions in biological systems (Kamo et al., 1979).

Eigenschaften

IUPAC Name |

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOYPGXPMAKOU-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CSCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CSC[C@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)

![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2843329.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)

![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)

amino]acetate](/img/structure/B2843342.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)

![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843347.png)